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Compound of Interest

Compound Name: 6-Bromo-3-phenyl-1H-indazole

Cat. No.: B1525716 Get Quote

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a

pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This

designation stems from its ability to serve as a versatile framework for designing ligands that

can interact with a multitude of biological targets with high affinity and specificity. Indazole

derivatives are prevalent in numerous pharmacologically active compounds, demonstrating a

wide array of activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3]

[4][5]

This guide focuses on 6-bromo-3-phenyl-1H-indazole, a specific derivative that combines

three key structural features: the core indazole scaffold, a bromine atom at the 6-position, and

a phenyl group at the 3-position. The bromine atom not only influences the electronic properties

of the ring system but also serves as a valuable synthetic handle for further functionalization

through cross-coupling reactions. The phenyl group at the C3 position is a critical

pharmacophore that can engage in hydrophobic and π-stacking interactions within the active

sites of target proteins, particularly kinases.

This document serves as a technical resource for researchers and drug development

professionals, providing comprehensive information on the compound's properties, a validated

synthetic methodology with mechanistic rationale, and an exploration of its applications in

modern drug discovery.
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The fundamental physicochemical properties of 6-bromo-3-phenyl-1H-indazole are crucial for

its handling, formulation, and application in both synthetic and biological contexts. The data

presented below has been aggregated from leading chemical suppliers and databases.

Property Value Source(s)

CAS Number 885271-16-9 [6]

Molecular Formula C₁₃H₉BrN₂

Molecular Weight 273.13 g/mol

Appearance Off-white to light yellow solid

Purity Typically ≥95%

Solubility
Soluble in DMSO, DMF,

Methanol
[1]

Storage
Store in a cool, dry place away

from light

Synthesis and Mechanistic Insights
The synthesis of 6-bromo-3-phenyl-1H-indazole typically leverages modern cross-coupling

methodologies, which offer high efficiency and functional group tolerance. The most common

and reliable approach involves a Suzuki coupling reaction, a Nobel Prize-winning method for

forming carbon-carbon bonds.

Recommended Synthetic Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol describes the synthesis starting from 6-bromo-3-iodo-1H-indazole. The iodination

at the 3-position is a necessary precursor step, as the carbon-iodine bond is more reactive

towards oxidative addition in the catalytic cycle than the carbon-bromine bond at the 6-position,

allowing for selective phenyl group installation.

Step 1: Iodination of 6-bromo-1H-indazole[3]
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To a solution of 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add

potassium hydroxide (KOH, 2.0 equiv.).

Stir the mixture at room temperature until the indazole is fully deprotonated.

Slowly add a solution of iodine (I₂, 1.5 equiv.) in DMF dropwise.

Continue stirring at room temperature for 3-4 hours until TLC analysis indicates complete

consumption of the starting material.

Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and

potassium carbonate (K₂CO₃) to quench excess iodine and precipitate the product.

Filter the resulting solid, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-

indazole.

Causality: The basic conditions (KOH) deprotonate the indazole N-H, forming an anion that

enhances the nucleophilicity of the ring. This directs the electrophilic iodination preferentially to

the C3 position, which is the most electronically activated site.

Step 2: Suzuki Coupling with Phenylboronic Acid[3]

In a reaction vessel purged with an inert atmosphere (e.g., Nitrogen or Argon), combine 6-

bromo-3-iodo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base

such as cesium carbonate (Cs₂CO₃, 1.5 equiv.).

Add a palladium catalyst, typically Pd(dppf)Cl₂ (5 mol%), which is robust and effective for this

type of coupling.

Add a solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio).

Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring the

reaction progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and evaporate the solvent under

reduced pressure.
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Purify the residue using column chromatography on silica gel to isolate the final product, 6-
bromo-3-phenyl-1H-indazole.

Causality: The Pd(0) catalyst, generated in situ, undergoes oxidative addition into the more

labile C-I bond. The resulting organopalladium(II) complex then undergoes transmetalation with

the phenylboronic acid (activated by the base) and subsequent reductive elimination to form

the new C-C bond and regenerate the catalyst. The dppf ligand provides stability and promotes

the necessary reaction kinetics.
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Caption: Synthetic route to 6-bromo-3-phenyl-1H-indazole.

Applications in Drug Discovery and Development
The 6-bromo-3-phenyl-1H-indazole scaffold is a highly promising starting point for the

development of targeted therapeutics, particularly kinase inhibitors.

The Indazole Scaffold in Kinase Inhibition
The indazole core is an effective "hinge-binder." In the ATP-binding pocket of many protein

kinases, the N-H and pyrazole nitrogen of the indazole ring can form critical hydrogen bonds

with the backbone amide residues of the "hinge region," mimicking the interaction of the

adenine portion of ATP. The substituent at the C3 position (in this case, the phenyl group)

typically extends into a hydrophobic pocket, contributing significantly to binding affinity and

selectivity.

Potential Therapeutic Targets and Pathways
Derivatives of 6-bromo-1H-indazole have been investigated as potent inhibitors of several key

signaling pathways implicated in cancer and inflammatory diseases.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most

frequently dysregulated signaling cascades in human cancer. 6-bromo-1H-indazole is a

known key intermediate in the synthesis of PI3K inhibitors.[1] The 3-phenyl substitution can

be tailored to target specific isoforms of PI3K, offering a route to more selective and less

toxic therapies.

Bacterial DNA Gyrase B: The indazole scaffold has been explored for its antibacterial

properties, with some derivatives showing inhibitory activity against DNA gyrase B (GyrB), an

essential enzyme for bacterial DNA replication.[1] This presents an opportunity for

developing novel antibiotics.

Anti-proliferative Agents: Numerous studies have demonstrated the potent anti-cancer

activities of indazole derivatives.[3][4] They can induce apoptosis (programmed cell death)

and inhibit cell proliferation, migration, and invasion, making them valuable templates for

oncology drug discovery.
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Signaling Pathway Diagram: PI3K Inhibition
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Caption: Inhibition of the PI3K signaling pathway.

Conclusion
6-bromo-3-phenyl-1H-indazole (CAS No: 885271-16-9) is a strategically designed chemical

entity of significant interest to the scientific and pharmaceutical research communities. Its

physicochemical properties are well-defined, and its synthesis is achievable through robust and

scalable methods like the Suzuki-Miyaura cross-coupling. The compound's structural

architecture, featuring a proven kinase hinge-binder, a versatile synthetic handle (bromine),

and a key hydrophobic interacting moiety (phenyl group), makes it an exceptionally valuable

building block for the discovery of next-generation targeted therapies. Continued exploration of

this scaffold is poised to yield novel drug candidates for oncology and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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